FR194921
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FR194921 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
- Formation of the pyrazolo[1,5-a]pyridine ring system.
- Introduction of the piperidinyl group at the 2-position.
- Final cyclization to form the pyridazinone core.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: FR194921 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
FR194921 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor antagonism.
Biology: Investigated for its effects on cognitive functions and anxiety in animal models.
Medicine: Potential therapeutic applications in treating dementia and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors
Mechanism of Action
FR194921 exerts its effects by selectively binding to and antagonizing adenosine A1 receptors in the brain. This antagonism leads to the modulation of neurotransmitter release, resulting in cognitive enhancement and anxiolytic effects. The compound does not show significant affinity for adenosine A2A and A3 receptors, making it highly selective for A1 receptors .
Comparison with Similar Compounds
FR180204: Another adenosine receptor antagonist with similar properties.
CE3F4: A compound with comparable binding affinity for adenosine receptors.
EN450: Shares structural similarities and pharmacological activities with FR194921
Uniqueness: this compound stands out due to its high selectivity for adenosine A1 receptors and its ability to cross the blood-brain barrier effectively. This makes it a valuable compound for studying central nervous system disorders and developing targeted therapies .
Properties
CAS No. |
202646-80-8 |
---|---|
Molecular Formula |
C23H23N5O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one |
InChI |
InChI=1S/C23H23N5O/c1-26-15-12-18(13-16-26)28-21(29)11-10-19(24-28)22-20-9-5-6-14-27(20)25-23(22)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3 |
InChI Key |
YHDRUTMZCJZJAL-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |
Canonical SMILES |
CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-3(2H)-pyridazinone FR194921 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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